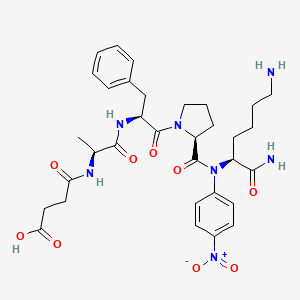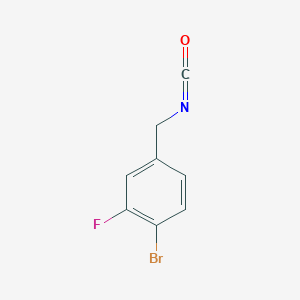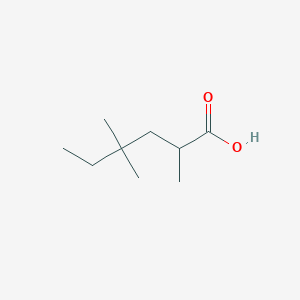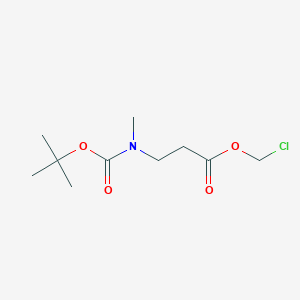![molecular formula C8H13ClO2S B15327730 Bicyclo[4.2.0]octane-7-sulfonyl chloride](/img/structure/B15327730.png)
Bicyclo[4.2.0]octane-7-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[420]octane-7-sulfonyl chloride is a chemical compound characterized by its bicyclic structure, which includes a sulfonyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.0]octane-7-sulfonyl chloride typically involves the cycloisomerization of alkylidenecyclopropane acylsilanes. This process is catalyzed by Lewis acids and proceeds through a series of steps including Prins addition, ring expansion, and 1,2-silyl shift . The reaction conditions often require precise control of temperature and the use of specific catalysts to achieve high yields and selectivity.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, optimization of reaction conditions for scalability, and the implementation of purification techniques such as distillation and crystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[4.2.0]octane-7-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols for substitution reactions. The conditions typically involve the use of solvents like dichloromethane or tetrahydrofuran and may require the presence of a base to neutralize the by-products.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reaction with amines can yield sulfonamides, while reaction with alcohols can produce sulfonate esters.
Applications De Recherche Scientifique
Bicyclo[4.2.0]octane-7-sulfonyl chloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of bicyclo[4.2.0]octane-7-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies its use in substitution reactions to form sulfonamides and sulfonates. The molecular targets and pathways involved depend on the specific context of its application, particularly in biological systems where it may interact with nucleophilic sites on biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.2.0]heptane-7-sulfonyl chloride: Similar bicyclic structure but with a different ring size.
Bicyclo[4.2.0]octane-7-sulfonate: The sulfonate ester derivative of bicyclo[4.2.0]octane-7-sulfonyl chloride.
Uniqueness
Bicyclo[420]octane-7-sulfonyl chloride is unique due to its specific bicyclic structure and the presence of the sulfonyl chloride functional group
Propriétés
Formule moléculaire |
C8H13ClO2S |
|---|---|
Poids moléculaire |
208.71 g/mol |
Nom IUPAC |
bicyclo[4.2.0]octane-7-sulfonyl chloride |
InChI |
InChI=1S/C8H13ClO2S/c9-12(10,11)8-5-6-3-1-2-4-7(6)8/h6-8H,1-5H2 |
Clé InChI |
SNQUBWNWKYOULH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)CC2S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


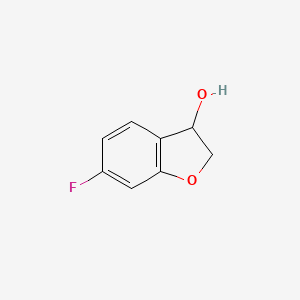
![6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B15327654.png)
![2-Chloro-5-phenyl-9,9'-spirobi[fluorene]](/img/structure/B15327672.png)
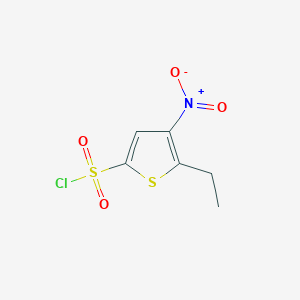
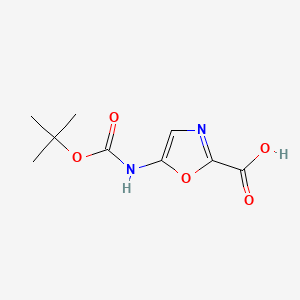

![[2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine](/img/structure/B15327695.png)

